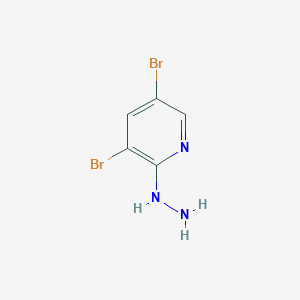

3,5-Dibromo-2-hydrazinylpyridine

描述

Contextualization within Halogenated Pyridine (B92270) Chemistry and Heterocyclic Synthesis

Halogenated pyridines are a class of organic compounds that are fundamental to the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties, making it a versatile scaffold for further chemical modifications. The carbon-halogen bond serves as a reactive site, enabling a variety of cross-coupling reactions and nucleophilic substitutions. nih.goviust.ac.ir

The synthesis of halogenated pyridines can be challenging, often requiring harsh reaction conditions for direct halogenation due to the electron-deficient nature of the pyridine ring. nih.govgla.ac.uk However, various strategies have been developed to achieve selective halogenation, including reactions involving pyridine N-oxides or the use of specialized phosphine (B1218219) reagents. nih.gov For instance, 3-bromopyridine (B30812) can be produced effectively by reacting pyridine with bromine in oleum. iust.ac.ir

Within this context, 3,5-Dibromo-2-hydrazinylpyridine represents a polysubstituted pyridine derivative where the bromine atoms at the 3 and 5 positions create a distinct electronic environment. The synthesis of such polysubstituted pyridines can be achieved through various methods, including copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. acs.org The differing reactivities of the bromine atoms in compounds like 2,5-dibromopyridine (B19318) have been exploited in Negishi coupling reactions to create 2,5-disubstituted pyridine-based liquid crystals. tandfonline.comresearchgate.net

Significance of Hydrazine (B178648) Functionality in Pyridine Architectures for Chemical Transformations

The presence of a hydrazine group (-NHNH2) at the 2-position of the pyridine ring in this compound imparts a rich and versatile reactivity to the molecule. Hydrazinylpyridines are valuable precursors for the synthesis of more complex nitrogen-containing heterocyclic compounds, such as triazolopyridines and azaindazoles. thieme-connect.comthieme-connect.com The hydrazine moiety can act as a nucleophile, participate in hydrazone formation, and be substituted or reduced to an amine group. thieme-connect.comthieme-connect.com

A notable transformation of hydrazinylpyridines is their visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling with terminal alkynes to form 2-(alkyl/arylethynyl) pyridines. rsc.org This reaction is environmentally friendly, producing only nitrogen and water as byproducts, and has been used in the green synthesis of mGluR5 receptor antagonists. rsc.org Furthermore, the hydrazine group can be a key component in the formation of Schiff base compounds, which have been studied for their structural and potential biological properties. For example, (E)-N'-(3,5-Dibromo-2-hydroxy-benzyl-idene)nicotinohydrazide is a Schiff base derived from a nicotinohydrazide, showcasing the utility of the hydrazine functionality in constructing larger molecular frameworks. nih.gov

The synthesis of hydrazinylpyridines can be accomplished through methods like the nucleophilic aromatic substitution of a halogen on a chloropyridine with hydrazine hydrate (B1144303). thieme-connect.comresearchgate.net This approach is often environmentally friendly, utilizing simple alcohols as solvents. thieme-connect.comresearchgate.net

Overview of Advanced Research Trajectories for Related Dibromopyridine and Hydrazinylpyridine Derivatives

Research into dibromopyridine and hydrazinylpyridine derivatives is progressing along several exciting trajectories, driven by their potential applications in materials science, medicinal chemistry, and catalysis.

Dibromopyridine Derivatives:

Liquid Crystals: 2,5-Dibromopyridine serves as a key building block in the synthesis of 2,5-disubstituted pyridine-based liquid crystals. tandfonline.comresearchgate.net The differential reactivity of the two bromine atoms allows for sequential, selective functionalization. tandfonline.com

Organic Synthesis: The selective metal-halogen exchange of 2,5-dibromopyridine is a subject of ongoing research, with methods being developed to achieve selective lithiation at either the 2- or 5-position, providing access to a variety of substituted pyridines. acs.org One-pot syntheses, such as the palladium-catalyzed coupling of 2,5-dibromopyridine with (trimethylsilyl)acetylene, have been developed to create compounds like 5,5′-dibromo-2,2′-dipyridylacetylene, a precursor to useful boronic acid derivatives. kaist.ac.kr

Grignard Reagents: The reaction of 2,6-dibromopyridine (B144722) with magnesium can form a dimagnesium compound, which can then react with aldehydes to produce bis-substituted pyridine derivatives. researchgate.net

Hydrazinylpyridine and Hydrazide Derivatives:

Coordination Chemistry: Pyridine-based ligands incorporating hydrazine functionalities are being designed for the chelation of metal ions. nih.gov For instance, a heptadentate ligand with two hydrazine functions has been shown to form remarkably inert complexes with lanthanide ions. nih.gov Lead(II) coordination polymers have also been constructed using pyridine-hydrazine donors, leading to extended supramolecular architectures. nih.govstrath.ac.uk

Medicinal Chemistry: Pyridine-hydrazide derivatives are being investigated for their potential antimicrobial effects against multidrug-resistant (MDR) strains. mdpi.com The combination of the pyridine ring, a hydrazide moiety, and lipophilic chains has been shown to be a promising strategy for developing new antibacterial and antifungal agents. mdpi.com Hydrazine and its derivatives are also being explored for a wide range of biological activities, including antiviral and anti-inflammatory properties. iscientific.org

Catalysis and Synthesis: The reactions of arenealdehyde 2-pyridylhydrazones with cation radicals can lead to either intramolecular cyclization to form s-triazolo[4,3-a]pyridines or intermolecular cycloaddition to yield 1-(2-pyridyl)-1,2,4-triazoles, depending on the specific cation radical used. koreascience.kr

Structure

3D Structure

属性

IUPAC Name |

(3,5-dibromopyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGJYTUIRNJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2 Hydrazinylpyridine

Historical Development of Synthetic Routes to Hydrazinylpyridines

The synthesis of hydrazinylpyridines has been a topic of interest for over a century, driven by their utility as versatile intermediates in the preparation of a wide range of heterocyclic compounds. Early methods often involved the reduction of corresponding nitrosopyridines or the reaction of halopyridines with hydrazine (B178648). These initial approaches, while foundational, frequently suffered from limitations such as harsh reaction conditions, low yields, and the formation of undesired side products.

A significant advancement in the field was the development of nucleophilic aromatic substitution (SNAAr) reactions involving halopyridines and hydrazine hydrate (B1144303). This method proved to be more efficient and regioselective, particularly for the synthesis of 2- and 4-hydrazinylpyridines, as the pyridine (B92270) nitrogen activates these positions towards nucleophilic attack. The reaction of 2-chloropyridine (B119429) with hydrazine hydrate to form 2-hydrazinylpyridine is a classic example that has been refined over the years. Further developments have focused on improving the reaction conditions, such as the use of different solvents and the optimization of temperature to maximize yields and minimize the formation of di-substituted byproducts. The synthesis of more complex hydrazinylpyridines, such as those with multiple halogen substituents, has built upon these foundational methods, requiring a deeper understanding of the electronic effects of the substituents on the pyridine ring.

Precursor Synthesis and Regioselective Functionalization Strategies

The synthesis of 3,5-Dibromo-2-hydrazinylpyridine is critically dependent on the strategic synthesis of a suitable precursor, which involves the precise installation of bromine atoms at the 3 and 5 positions of the pyridine ring, followed by the introduction of the hydrazine moiety at the 2-position.

Regioselective Bromination of Pyridine Precursors

The regioselective bromination of pyridine is a challenging task due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Direct bromination of pyridine typically requires harsh conditions and often leads to a mixture of products. Therefore, the synthesis of 3,5-dibrominated pyridines often starts from a pre-functionalized pyridine derivative.

A common strategy involves the bromination of 2-aminopyridine (B139424). The activating amino group directs electrophilic substitution to the 3- and 5-positions. The reaction of 2-aminopyridine with bromine in a suitable solvent, such as acetic acid, can yield 2-amino-3,5-dibromopyridine (B40352). This intermediate is then poised for the subsequent introduction of the hydrazine group. The Sandmeyer reaction provides an alternative route, where 2-amino-3,5-dibromopyridine can be diazotized and then converted to 2,3,5-tribromopyridine (B189629). This tribrominated intermediate can then undergo selective nucleophilic substitution.

Introduction of Hydrazine Moiety via Nucleophilic Aromatic Substitution

The introduction of the hydrazine group at the 2-position of the dibrominated pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The presence of the electron-withdrawing bromine atoms at the 3 and 5 positions, along with the inherent electron-deficient nature of the pyridine ring, facilitates the attack of a nucleophile at the 2-position.

The most common precursor for this step is 2,3,5-tribromopyridine. The greater reactivity of the halogen atom at the 2-position compared to those at the 3 and 5-positions allows for selective substitution. The reaction is typically carried out by treating 2,3,5-tribromopyridine with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the carbon atom at the 2-position of the pyridine ring and displacing the bromide ion.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Dependence

The choice of solvent and the reaction temperature are critical for the successful synthesis of this compound via the nucleophilic aromatic substitution of 2,3,5-tribromopyridine with hydrazine. The reaction is often carried out in a protic solvent, such as ethanol (B145695) or water, which can help to solvate the leaving group and stabilize the transition state. The use of an excess of hydrazine hydrate can also serve as the solvent.

The reaction temperature is typically elevated to increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired side products, such as the formation of bis-pyridyl hydrazines or decomposition of the product. A study on the synthesis of related hydrazinylpyridines demonstrated that refluxing the reaction mixture is a common practice. For instance, the synthesis of 2-hydrazinyl-3,5-dinitropyridine is achieved by reacting 2-chloro-3,5-dinitropyridine (B146277) with hydrazine hydrate in ethanol under reflux. A similar approach is often employed for the synthesis of this compound.

Influence of Catalysts and Reagents on Reaction Efficiency

While the reaction between 2,3,5-tribromopyridine and hydrazine hydrate can proceed without a catalyst, the efficiency can be influenced by the choice of reagents. The use of a high concentration of hydrazine hydrate is crucial to drive the reaction towards the desired product and to minimize the formation of side products. The purity of the starting material, 2,3,5-tribromopyridine, is also a key factor in achieving a high yield of the final product.

The table below summarizes typical reaction conditions for the synthesis of this compound from 2,3,5-tribromopyridine.

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,3,5-Tribromopyridine | Hydrazine hydrate | Ethanol/Water | Reflux | 2-4 hours | 85% |

This data highlights the effectiveness of the nucleophilic aromatic substitution approach in achieving a high yield of this compound under optimized conditions.

Green Chemistry and Sustainable Approaches in Hydrazinylpyridine Preparation

The growing emphasis on environmental stewardship in chemical manufacturing has propelled the development of green and sustainable synthetic methodologies. For the preparation of hydrazinylpyridines, including the target compound this compound, this involves a critical evaluation and optimization of traditional synthetic routes to minimize environmental impact and enhance safety and efficiency. The principles of green chemistry provide a framework for this assessment, focusing on aspects such as atom economy, the use of safer chemicals and solvents, energy efficiency, and waste reduction.

The conventional synthesis of 2-hydrazinylpyridines typically involves the nucleophilic aromatic substitution of a labile group, most commonly a halogen, at the 2-position of the pyridine ring with hydrazine. In the case of this compound, a plausible precursor would be a 2-halo-3,5-dibromopyridine, such as 2-chloro-3,5-dibromopyridine (B1298877) or 2,3,5-tribromopyridine, which is reacted with hydrazine hydrate. While effective, this method presents several areas for green chemistry improvements.

Solvent and Reagent Selection:

A key consideration in green synthesis is the choice of solvent. Traditional syntheses may employ polar aprotic solvents which can be toxic and difficult to dispose of. Research into the synthesis of related hydrazinylpyridines has demonstrated the feasibility of using simpler alcohols, which are more environmentally benign. google.comgoogle.com For instance, the synthesis of 2-Bromo-6-hydrazinylpyridine (B1342697) has been successfully carried out using 1-propanol (B7761284) as a solvent. iucr.org The use of water as a solvent is another green alternative, although the solubility of the non-polar pyridine starting material can be a limiting factor. ambeed.com

Hydrazine itself is a high-energy, toxic, and corrosive reagent. While its use is fundamental to the formation of the hydrazinyl group, green chemistry principles dictate that it should be handled with appropriate safety measures and its excess usage minimized to reduce waste and potential environmental release.

Energy Consumption and Alternative Reaction Conditions:

Catalysis and Process Optimization:

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed under milder conditions, with greater selectivity and efficiency. While the direct hydrazinolysis of halopyridines is often performed without a catalyst, research into related pyridine functionalizations suggests that transition metal catalysis could offer a greener path. iucr.org For instance, palladium-catalyzed reactions are widely used for forming C-N bonds. Exploring catalytic systems could potentially lower the activation energy of the substitution reaction, allowing for lower temperatures and reduced reaction times.

Furthermore, adopting continuous flow chemistry using microreactors offers significant advantages in terms of safety, efficiency, and scalability. A patent for the preparation of 3,5-dibromopyridine-N-oxide, a related pyridine derivative, highlights the use of a microreactor to control reaction temperature and pressure precisely, leading to high yields, easy purification, and minimal waste, describing it as a "typical green technology." google.com Such technology could be adapted for the synthesis of this compound to improve the safety of handling hazardous reagents like hydrazine and to optimize reaction conditions for maximum efficiency.

The table below summarizes key green chemistry considerations and potential sustainable approaches for the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative/Improvement | Rationale & Research Findings |

|---|---|---|---|

| Solvent Selection | Use of potentially hazardous polar aprotic solvents. | Employing greener solvents like simple alcohols (e.g., 1-propanol, ethanol) or water. google.comgoogle.comiucr.org | Reduces toxicity and environmental impact. Alcohols are biodegradable and less hazardous. Water is the most environmentally benign solvent. ambeed.com |

| Energy Efficiency | Prolonged heating under reflux conditions. | Microwave-assisted synthesis or use of flow reactors. | Microwave irradiation can significantly shorten reaction times from hours to minutes and improve yields. bohrium.com Flow chemistry allows for superior heat and mass transfer, improving control and efficiency. google.com |

| Use of Safer Reagents | Use of excess and hazardous hydrazine hydrate. | Stoichiometric control of reagents in a closed system (e.g., flow reactor). | Minimizes exposure and release of hazardous hydrazine. Improves overall process safety and reduces waste. |

| Catalysis | Typically uncatalyzed nucleophilic substitution. | Exploration of transition metal or photoredox catalysis. | Catalysts can lower the energy barrier, allowing for milder reaction conditions (lower temperature, shorter time) and potentially increasing selectivity. iucr.orgthieme-connect.com |

| Waste Prevention | Generation of by-products and solvent waste. | One-pot reactions, solvent recycling, and high-yield methodologies. | Improves atom economy and reduces the volume of waste requiring treatment and disposal. Multicomponent reactions are a prime example of this approach in pyridine synthesis. molaid.com |

Reactivity and Transformational Chemistry of 3,5 Dibromo 2 Hydrazinylpyridine

Reactions Involving the Bromine Substituents

The two bromine atoms at positions 3 and 5 of the pyridine (B92270) ring are key sites for modification via metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of carbon-based substituents, significantly expanding the molecular diversity accessible from this starting material. The presence of the electron-withdrawing pyridine nitrogen generally facilitates oxidative addition of palladium catalysts to the C-Br bonds.

Heck Reaction: The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes. 3,5-Dibromopyridine (B18299) has been shown to undergo double Heck cross-coupling reactions with various alkenes using a palladium acetate (B1210297) catalyst to afford novel di(alkenyl)pyridines. hbku.edu.qaresearchgate.net For example, it reacts with fluorous alkenes in the presence of Pd(OAc)2 to yield the corresponding disubstituted product. researchgate.netmdpi.com It also reacts with allylic alcohols under microwave conditions. sorbonne-universite.fr Given this precedent, 3,5-Dibromo-2-hydrazinylpyridine is expected to be a viable substrate for similar transformations, although the regioselectivity and the potential for the hydrazine (B178648) group to act as a ligand for the metal catalyst would need to be considered.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction, which couples aryl halides with organoboron compounds, is a powerful tool for forming C-C bonds. Studies on related dibromopyridines, such as 2,4-dibromopyridine, show that regioselective coupling is a key consideration and can be controlled by the choice of catalyst and ligands. researchgate.netacs.orgnih.gov While mononuclear palladium catalysts often favor reaction at the C2-position, certain tripalladium clusters have been shown to exclusively promote C2-arylation. acs.orgnih.gov Conversely, a single-atom Pd/CeO2 catalyst can reverse this selectivity, favoring the C4-position. scilit.com For this compound, the two bromine atoms are in electronically and sterically distinct environments relative to each other and the other ring substituents, which would influence the regioselectivity of a stepwise coupling.

Table 3: Cross-Coupling Reactions of Dibromopyridines

| Substrate | Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | Heck | Fluorous Alkenes | Pd(OAc)₂, n-Bu₄N⁺Br⁻, NaOAc | 3,5-Di(alkenyl)pyridine | researchgate.net |

| 3,5-Dibromopyridine | Heck | 2-Methyl-3-buten-2-ol | PdCl₂(dppf) | Substituted Pyridine | sorbonne-universite.fr |

| 2,4-Dibromopyridine | Suzuki-Miyaura | Arylboronic Acids | Tripalladium Clusters | 2-Aryl-4-bromopyridine | acs.org |

| 2,4-Dibromopyridine | Suzuki-Miyaura | Arylboronic Acid Pinacol Ester | Pd/CeO₂ Single-Atom Catalyst | 4-Aryl-2-bromopyridine | scilit.com |

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful means to modify its structure by selectively replacing the bromine atoms with other functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. scirp.orglibretexts.org This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and other functional materials. scirp.org In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the brominated positions.

The general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, and reaction conditions can significantly influence the reaction's efficiency and selectivity. preprints.orgnsf.gov

Research has shown that the regioselectivity of Suzuki-Miyaura coupling on dibrominated pyridines can be controlled. researchgate.net For instance, in related dibromopyridine systems, selective coupling at either the C-3 or C-5 position has been achieved by tuning the reaction conditions, such as the solvent and the presence of additives. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Base | 3-Bromo-5-phenyl-2-hydrazinylpyridine | N/A |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is another palladium-catalyzed reaction that is invaluable for forming C-C bonds, specifically between a vinyl or aryl halide and a terminal alkyne. gold-chemistry.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. gold-chemistry.org

The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions. libretexts.orgorganic-chemistry.org The mechanism involves the formation of a palladium-alkynyl complex, which then undergoes reductive elimination with the organohalide to form the final product. libretexts.org

In the case of polyhalogenated pyridines, the Sonogashira coupling has been shown to be a highly effective method for introducing alkyne functionalities. nih.gov For instance, studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that a variety of mono-, di-, tri-, and tetra-alkynylated pyridines can be synthesized in good yields by carefully controlling the reaction conditions. nih.gov Similar selectivity can be anticipated with this compound, allowing for the stepwise introduction of alkyne groups.

Buchwald-Hartwig Amination and Related C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-synthesis.com This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a superior alternative to traditional methods for C-N bond formation. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the desired aryl amine. libretexts.org The choice of phosphine (B1218219) ligands is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgorganic-synthesis.com

This reaction is particularly relevant for modifying this compound, as it allows for the introduction of various primary and secondary amines at the brominated positions. This opens up a vast chemical space for the synthesis of novel pyridine derivatives with potential applications in medicinal chemistry.

Heck Coupling Reactions

The Heck coupling is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. researchgate.netresearchgate.netchemrxiv.org This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in organic synthesis. researchgate.net

The mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. chemrxiv.org

Studies on dibrominated pyridines have shown that double Heck cross-coupling reactions can be successfully employed to introduce two alkenyl groups. researchgate.net For example, the reaction of 3,5-dibromopyridine with various alkenes has been shown to afford the corresponding di(alkenyl)pyridines. researchgate.net This suggests that this compound could undergo similar transformations, providing access to a range of di-substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the substitution of a leaving group on an aromatic ring by a nucleophile. strath.ac.ukresearchgate.net For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups. researchgate.net In some cases, the reaction can be facilitated by transition metals. osti.gov

The SNAr mechanism generally proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. strath.ac.uk

Regioselectivity and Site-Selectivity Studies (C-3 vs. C-5)

In molecules with multiple potential reaction sites, such as this compound, the regioselectivity of a reaction becomes a critical consideration. The two bromine atoms at the C-3 and C-5 positions are not electronically equivalent, which can lead to preferential reaction at one site over the other.

Studies on related dibrominated systems, such as 3,5-dibromo-2-pyrone, have shown that the regioselectivity of cross-coupling reactions can be controlled. nih.govnih.govnih.gov For instance, in Stille couplings of 3,5-dibromo-2-pyrone, the reaction typically occurs at the C-3 position, which is more electron-deficient. nih.gov However, the use of a copper(I) additive in a polar aprotic solvent can reverse this selectivity, leading to preferential coupling at the C-5 position. nih.gov

Similarly, in Suzuki-Miyaura couplings of 3,5-dibromo-2-pyrone, the choice of solvent and the presence of a copper(I) additive have been shown to control the site of the reaction. nih.gov In nonpolar solvents, the C-3 coupled product is favored, while in polar solvents with a copper(I) additive, the C-5 coupled product is the major product. nih.gov These findings suggest that the regioselectivity of reactions on this compound could also be tunable by carefully selecting the reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Hydrazinylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for elucidating the intricate structural and dynamic properties of 3,5-Dibromo-2-hydrazinylpyridine in solution.

Dynamic NMR studies, particularly variable-temperature ¹H NMR, are instrumental in understanding the conformational dynamics of hydrazine (B178648) derivatives. For instance, the observation of coalescence temperatures can indicate restricted rotation around the C-N bond of the hydrazine group, with higher temperatures suggesting significant rotational barriers. In some aryl hydrazide compounds, two distinct conformers have been observed in solution, an equilibrium attributed to the decoplanarization of the aromatic ring and the carbonyl group, which increases the rotational barrier of the C-N amide bond. researchgate.net This phenomenon is influenced by the electronic nature of the substituents on the pyridine (B92270) ring.

Multinuclear NMR studies provide a complete picture of the molecular framework.

¹H NMR: Proton NMR spectra offer crucial information about the chemical environment of hydrogen atoms. For example, in a derivative, N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide, the proton signals can be assigned to their respective positions on the aromatic rings and the hydrazone moiety. researchgate.net A ¹H NMR spectrum of 3,5-Dibromo-2-pyridylamine, a related compound, is also available for comparison. chemicalbook.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. While specific ¹³C NMR data for this compound is not readily available in the searched literature, studies on similar structures, like s-triazolo[4,3-a]pyridines derived from 2-pyridylhydrazones, demonstrate its utility in confirming the carbon framework. koreascience.kr The chemical shifts in ¹³C NMR are sensitive to the electronic effects of substituents, making it a valuable tool for confirming structural assignments. rsc.org

¹⁵N NMR: Nitrogen-15 NMR is particularly insightful for compounds containing multiple nitrogen atoms, such as hydrazines. It can help in distinguishing between different nitrogen environments and in studying phenomena like tautomerism. nih.govumich.edu For instance, in triazene (B1217601) derivatives, ¹⁵N NMR has been used to confirm the integrity of the triazene chain. nih.gov The chemical shifts and coupling constants in ¹⁵N NMR can provide information about hybridization and bonding at the nitrogen centers. umich.edu

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde 2-Pyridylhydrazone | ¹H | 10.96, 8.11-8.09, 7.96, 7.65-7.55, 7.23, 6.78-6.74 | s, m, s, m, d, m | J=8.4 | koreascience.kr |

| N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide | ¹H | Data not specified | researchgate.net |

Note: Specific peak assignments and multiplicities are often detailed in the full research articles.

Single-Crystal X-ray Diffraction Analysis for Solid-State Architecture

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry and intermolecular interactions. ceitec.cz

The crystal structures of hydrazone derivatives are often stabilized by a network of intermolecular interactions.

Hydrogen Bonding: In the crystal structure of 2-Bromo-6-hydrazinylpyridine (B1342697), N—H⋯N and bifurcated N—H⋯(N,N) hydrogen bonds link the molecules into chains. iucr.orgnih.gov Similarly, in a series of hydrazone compounds derived from 4-methylbenzohydrazide, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.net These interactions are fundamental in directing the crystal packing. psu.edumdpi.com

Halogen Bonding: The bromine atoms in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, a short Br⋯Br halogen bond is observed. iucr.orgnih.gov This type of interaction can significantly influence the supramolecular assembly. diva-portal.org

π-Stacking: Aromatic rings in these molecules can engage in π-π stacking interactions, further contributing to the stability of the crystal structure. researchgate.netiucr.orgnih.gov These interactions are evident in the crystal packing of many pyridine and benzene (B151609) derivatives. ub.edu

X-ray diffraction analysis reveals the preferred conformation of the molecule in the solid state. For example, in the crystal structure of 2-Bromo-6-hydrazinylpyridine, two molecules with different conformations are present in the asymmetric unit. iucr.orgresearchgate.net One conformer of 2-bromo-6-hydrazinylpyridine displays a syn-conformation around the C-N bond to the hydrazine group, while the other adopts an anti-conformation. researchgate.net This detailed conformational information is crucial for understanding the structure-property relationships of these compounds. researchgate.netrsc.org

Table 2: Crystallographic Data for a Related Hydrazinylpyridine Derivative

| Compound | 2-Bromo-6-hydrazinylpyridine |

|---|---|

| Formula | C₅H₆BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 3.9606(3) Å, b = 13.9649(9) Å, c = 23.0332(14) Å |

| Volume | 1273.95(15) ų |

| Z | 8 |

| Intermolecular Interactions | N—H⋯N hydrogen bonds, Br⋯Br halogen bond, π–π stacking |

| Reference | iucr.orgresearchgate.net |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR spectra of hydrazone derivatives typically show characteristic absorption bands for N-H stretching vibrations in the range of 3200–3400 cm⁻¹. The C=N stretching vibration of the imine group in hydrazones is also a key diagnostic peak. The absence of a strong carbonyl absorption band can confirm the formation of the hydrazone. science.gov The positions of these bands can be influenced by hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For instance, the aromatic ring vibrations in pyridine derivatives give rise to characteristic Raman signals. semanticscholar.org The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.comjyoungpharm.org

Table 3: General FT-IR and Raman Vibrational Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3200-3400 | FT-IR, Raman |

| C=N (Imine) | Stretching | 1620-1690 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1400-1600 | FT-IR, Raman |

Note: The exact positions of the peaks can vary depending on the specific molecular structure and its environment.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of synthetic organic compounds, providing highly accurate mass measurements that allow for the determination of elemental formulas. For this compound, HRMS would confirm the molecular formula, C₅H₅Br₂N₃, by measuring the mass of the molecular ion with high precision. The presence of two bromine atoms would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively), resulting in a distinctive M, M+2, and M+4 peak cluster in the mass spectrum.

For instance, the HRMS analysis of a bromo-substituted arylazo sulfone, 3-Bromo-4-((methylsulfonyl)diazenyl)benzonitrile, showed the [M+H]⁺ ion with a calculated m/z of 287.9442 and a found value of 287.9425, demonstrating the accuracy of the technique. acs.org

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

Loss of the hydrazinyl group: Cleavage of the C-N bond connecting the hydrazinyl group to the pyridine ring.

Loss of bromine atoms: Sequential loss of the two bromine atoms.

Ring fragmentation: Cleavage of the pyridine ring itself, a common pathway for N-heterocyclic compounds.

The precise masses of these fragments, as determined by HRMS, would provide unequivocal evidence for the compound's structure and elemental composition.

Table 1: Illustrative HRMS Data for Related Brominated Heterocyclic Compounds This table provides examples of HRMS data for compounds structurally related to this compound to illustrate the application of the technique.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure of molecules, as they probe the transitions between different electronic energy levels. horiba.com

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote electrons from the ground state to various excited states. For aromatic and heterocyclic compounds like this compound, these absorptions are typically due to π → π* and n → π* transitions.

Specific UV-Vis data for this compound is scarce, but studies on analogous compounds provide insight into its expected spectral properties. A detailed investigation of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a similarly substituted 2-hydrazinopyridine (B147025), revealed three distinct absorption maxima at approximately 238, 280, and 350 nm in various solvents. researchgate.net These bands are attributed to π → π* transitions within the substituted pyridine ring system. It is plausible that this compound would exhibit a similar absorption profile, with the exact position and intensity of the bands (λmax and molar absorptivity, ε) being influenced by the electronic effects of the bromine substituents. The UV-Vis spectra of pyridine-based hydrazone photoswitches have also been studied, confirming the utility of this technique in characterizing the electronic properties of such systems. rsc.org

Table 2: UV-Vis Absorption Data for a Structurally Related 2-Hydrazinopyridine Derivative Data from a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile in methanol, illustrating typical absorption bands for this class of compounds.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. horiba.com While many aromatic compounds absorb UV-Vis light, not all are fluorescent. The potential for fluorescence depends on the efficiency of radiative decay from the excited state versus non-radiative decay pathways (like heat loss or intersystem crossing).

The 2-hydrazinopyridine derivative studied by Tranfić et al. was found to be non-emissive. researchgate.net However, the hydrazinylpyridine scaffold is a key component in the synthesis of highly fluorescent dyes. google.com For example, cyclization of pyridin-2-yl hydrazone derivatives with boron trifluoride yields triazaborolopyridinium compounds, which are intensely fluorescent and have applications as optical probes. google.com Furthermore, other substituted pyridine derivatives have been developed as fluorescent probes for bioimaging, indicating that modification of the pyridine core can induce or enhance fluorescence. mdpi.com This suggests that while this compound itself may or may not be fluorescent, it serves as a valuable precursor for the synthesis of fluorescent derivatives. The fluorescence properties, if present, would be highly sensitive to the molecular environment, including solvent polarity.

Theoretical and Computational Chemistry Studies on 3,5 Dibromo 2 Hydrazinylpyridine

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT and ab initio calculations provide insights into the electron distribution and orbital energies, which govern the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of molecular stability and reactivity. wikipedia.org

For hydrazinylpyridine derivatives, the HOMO is typically associated with the electron-rich portions of the molecule, such as the hydrazine (B178648) group and the pyridine (B92270) nitrogen, making them susceptible to electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, particularly influenced by electron-withdrawing substituents like bromine, indicating sites for nucleophilic attack. In related compounds like palladium(II) complexes with 2-hydrazinopyridine (B147025), HOMO and LUMO energies have been calculated to assess stability. researchgate.net For instance, studies on Ni(II) complexes with ligands derived from 3,5-dibromosalicylaldehyde (B1199182) and 2-hydrazinopyridine have reported their HOMO-LUMO energies to be in the range of -0.111 to -0.244 eV, indicating stable complexes. researchgate.net

A hypothetical FMO analysis for 3,5-Dibromo-2-hydrazinylpyridine would involve DFT calculations to determine these energy values and map the orbital distributions. Such data would be presented as follows:

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.net They illustrate electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are key to predicting sites for electrophilic and nucleophilic attack, respectively.

For a molecule like this compound, an MEP map would likely show a negative potential around the nitrogen atoms of the hydrazine group and the pyridine ring, identifying them as primary sites for hydrogen bonding and electrophilic interaction. The bromine atoms, due to their electronegativity and the resulting sigma-hole phenomenon, might present regions of positive potential, influencing halogen bonding interactions. Computational modeling of related bromo-hydrazinylpyridines suggests that the hydrazine group directs electrophiles to specific positions on the pyridine ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, helping to understand how reactants are converted into products.

Transition State Characterization for Key Transformations

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. Computational chemistry allows for the precise location and characterization of these fleeting structures. For this compound, key transformations could include nucleophilic substitution at the bromine-substituted carbons or condensation reactions involving the hydrazine group. For example, the synthesis of related pincer ligands from 2,6-dibromopyridine (B144722) involves nucleophilic aromatic substitution, a reaction that proceeds through a high-energy intermediate transition state. nih.gov Characterizing the transition states for such reactions would provide insight into the reaction feasibility and the influence of the substituents.

Energy Profiles of Multi-Step Reactions and Selectivity Rationalization

Many chemical transformations involve multiple steps with several intermediates and transition states. Plotting the energy of the system along the reaction pathway creates a reaction energy profile, which is crucial for understanding reaction kinetics and selectivity.

The synthesis of hydrazinylpyridines from precursors like 2,5-dibromopyridine (B19318) often requires careful control to achieve regioselective substitution at the desired position. Computational modeling of the energy profiles for substitution at different positions on the pyridine ring could rationalize the observed experimental outcomes. For instance, in the double Heck cross-coupling reactions of 3,5-dibromopyridine (B18299), computational analysis could explain why certain products are favored by comparing the activation energies of competing pathways. researchgate.net

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, such as NMR chemical shifts (¹H, ¹³C) and infrared (IR) vibrational frequencies. aps.orgresearchgate.net Comparing these theoretical predictions with experimental data is a robust method for confirming molecular structures. nih.govyoutube.com

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. However, it is noted that the presence of heavy atoms like bromine can sometimes lead to discrepancies between calculated and experimental values, requiring specialized computational methods or basis sets for higher accuracy. youtube.com A study on Schiff bases derived from the related 3,5-dibromo-salicylaldehyde and hydrazine hydrate (B1144303) used experimental FT-IR and NMR spectra for characterization, a process that could be strongly supported by theoretical calculations. science.govscience.gov

A typical comparison would be presented in a data table.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | Value | Value | Value |

| C3 | Value | Value | Value |

| C4 | Value | Value | Value |

| C5 | Value | Value | Value |

| C6 | Value | Value | Value |

Conformational Analysis and Torsional Barriers of Flexible Groups

The rotation around the C2-N bond determines the orientation of the hydrazinyl group relative to the pyridine ring. Computational studies on similar biaryl systems, like phenylpyridines, have shown that the energy barrier for such rotations is a balance between electronic effects, which favor planarity to maximize π-conjugation, and steric hindrance, which favors a non-planar conformation. mdpi.comresearchgate.net In the case of this compound, steric repulsion between the hydrazinyl group and the bromine atom at the 3-position, as well as the pyridine ring nitrogen, would likely lead to a non-planar minimum energy conformation.

The hydrazinyl group itself possesses conformational flexibility around the N-N bond. Theoretical calculations on hydrazine have identified two key transition states for internal rotation: one where the hydrogens are eclipsed (φ = 0°) and another where they are anti-periplanar (φ = 180°). nih.gov The ground state is a gauche conformation. For substituted hydrazines, the conformational preference is influenced by the nature of the substituents. In the case of 2-hydrazinopyridine derivatives, two principal conformations are considered: a syn-conformation where the terminal amino group is oriented towards the pyridine nitrogen, and an anti-conformation where it is directed away. Crystal structure analysis of 2-Bromo-6-hydrazinylpyridine (B1342697) has revealed the presence of both syn and anti conformers in the asymmetric unit, indicating a small energy difference between these forms. aip.org The syn-conformation can be stabilized by an intramolecular hydrogen bond between the terminal NH2 and the pyridine nitrogen.

The torsional barriers for these rotations are critical for understanding the molecule's dynamic behavior. For the N-N bond in hydrazine derivatives, computational studies have calculated rotational barriers that are influenced by both steric and electronic factors. mdpi.comnih.gov The presence of bulky substituents generally increases the rotational barrier. In this compound, the dibrominated pyridine moiety would exert a significant steric and electronic influence on the N-N torsional potential.

A hypothetical conformational analysis for this compound, based on data from analogous systems, is presented below. The dihedral angles (θ) define the rotation around the specified bonds, and the relative energies (ΔE) are indicative of the rotational barriers.

| Flexible Group | Rotation Around | Conformation | Hypothetical Dihedral Angle (θ) | Hypothetical Relative Energy (ΔE) (kcal/mol) | Reference Analog |

|---|---|---|---|---|---|

| Hydrazinyl Group | C2-N Bond | Planar (syn-periplanar with N1) | 0° | ~3-5 | mdpi.com |

| Perpendicular | 90° | ~1-2 | mdpi.com | ||

| Amino Group | N-N Bond | Eclipsed (syn with C2-N) | 0° | ~6-8 | nih.gov |

| Gauche | ~60° | 0 | nih.gov |

Applications of 3,5 Dibromo 2 Hydrazinylpyridine in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the hydrazinyl group, coupled with the presence of two bromine atoms on the pyridine (B92270) ring, positions 3,5-Dibromo-2-hydrazinylpyridine as a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the hydrazine (B178648) moiety is a key component in the construction of nitrogen-containing heterocycles.

Synthesis of Novel Pyridine-Fused Systems (e.g., Pyrazolopyridines, Triazolopyridines)

The hydrazinyl group in this compound is a powerful nucleophile, making it an ideal starting point for the synthesis of fused heterocyclic systems such as pyrazolopyridines and triazolopyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

The synthesis of pyrazolopyridines can be achieved through the condensation of the hydrazinyl group with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction typically proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization to yield the pyrazole (B372694) ring fused to the pyridine core. The general reaction involves the treatment of a hydrazine derivative with a β-dicarbonyl compound, often in the presence of an acid or base catalyst. While specific examples utilizing this compound are not extensively documented, the established reactivity of hydrazinopyridines supports this synthetic route.

Similarly, triazolopyridines can be synthesized from 2-hydrazinopyridine (B147025) precursors. One common method involves the acylation of the hydrazine followed by cyclization. For instance, acylated 2-hydrazinopyridines can undergo dehydrative cyclization under various conditions to form ias.ac.insemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine systems. The reaction of a hydrazinopyridine with reagents such as formic acid, orthoesters, or other one-carbon donors can lead to the formation of the fused triazole ring.

| Target Heterocycle | General Reagents | Reaction Type | Potential Product from this compound |

| Pyrazolopyridine | 1,3-Diketones, β-Ketoesters | Condensation/Cyclization | Dibromopyrazolopyridine derivative |

| Triazolopyridine | Carboxylic acids, Orthoesters, Acyl chlorides | Acylation/Cyclization | Dibromotriazolopyridine derivative |

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The presence of two bromine atoms on the pyridine ring of this compound opens up avenues for the construction of larger polycyclic aromatic nitrogen heterocycles through various cross-coupling methodologies. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings would allow for the introduction of aryl, heteroaryl, or alkynyl substituents at the 3- and 5-positions.

Following the formation of the initial fused heterocyclic system (e.g., a pyrazolopyridine or triazolopyridine), these bromine atoms can be sequentially or simultaneously replaced to build more complex, multi-ring structures. For example, a double Suzuki coupling could be employed to fuse additional aromatic rings onto the dibrominated core, leading to extended planar systems with potential applications in materials science. The strategic combination of cyclization at the hydrazine moiety and cross-coupling at the bromine-substituted positions provides a modular approach to a wide array of polycyclic nitrogen heterocycles.

Scaffold for Ligand Design in Catalysis

The structure of this compound, with its pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group, presents a potential N,N-bidentate or even a bridging coordination motif for metal ions. This makes it an interesting scaffold for the design of novel ligands for catalysis.

Development of Chelating Ligand Architectures for Metal Coordination

The 2-hydrazinylpyridine unit can act as a chelating ligand, binding to a metal center through the pyridine nitrogen and one of the hydrazine nitrogens. The formation of a stable five-membered chelate ring is a common feature of such ligands. By modifying the terminal nitrogen of the hydrazine group, for example, through condensation with aldehydes or ketones to form hydrazones, the denticity and electronic properties of the resulting ligand can be fine-tuned.

These hydrazone derivatives of this compound could act as tridentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and a donor atom from the aldehyde or ketone fragment. The bromine atoms at the 3- and 5-positions can further be used to anchor the ligand to a solid support or to introduce sterically demanding groups that can influence the catalytic activity and selectivity of the corresponding metal complex.

Applications in Stereoselective Catalyst Development

While there is no direct literature on the use of this compound in stereoselective catalysis, its structure offers possibilities for the development of chiral catalysts. The introduction of chiral auxiliaries, either by derivatizing the hydrazine group with a chiral aldehyde or ketone or by attaching chiral substituents at the bromine positions via cross-coupling, could lead to the formation of chiral ligands.

Metal complexes of these chiral ligands could potentially be used as catalysts in asymmetric transformations. The rigid pyridine backbone and the potential for creating a well-defined chiral pocket around the metal center are advantageous features for inducing stereoselectivity in catalytic reactions.

Intermediate in Materials Science Precursor Synthesis (Non-Biological)

The combination of a halogenated pyridine core and a reactive hydrazine group makes this compound a potential intermediate in the synthesis of precursors for functional materials. The high nitrogen content and the presence of bromine atoms, which can be substituted to introduce various functionalities, are attractive features for the design of materials with specific electronic, optical, or thermal properties.

For instance, polycyclic aromatic systems derived from this compound, as discussed in section 6.1.2, could exhibit interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atoms also allow for the incorporation of this unit into polymeric structures through polymerization reactions involving cross-coupling.

Precursors for Polymer Synthesis

The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of novel polymers through condensation polymerization. mdpi.com The hydrazinyl group offers two nucleophilic nitrogen atoms that can react with electrophilic monomers, such as diacyl chlorides or dialdehydes, to form stable polymer backbones. For instance, reaction with terephthaldehyde could lead to the formation of polyhydrazones, a class of polymers known for their thermal stability and potential for further functionalization.

The two bromine atoms on the pyridine ring provide additional reactive handles for polymer modification or for the synthesis of cross-linked or branched polymers. These bromine atoms can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of functional groups to the polymer chain. This post-polymerization modification capability is highly valuable for fine-tuning the properties of the resulting materials for specific applications.

| Potential Polymerization Reactions Involving this compound |

| Reaction Type |

| Polycondensation |

| Polycondensation |

| Cross-coupling Polymerization |

Building Blocks for Optoelectronic Materials (e.g., Organic Semiconductors, Luminescent Materials)

The pyridine moiety is a well-established component in the design of organic electronic materials due to its electron-deficient nature, which can facilitate electron transport. The incorporation of the this compound unit into conjugated polymer backbones or as a ligand in metal complexes could lead to materials with interesting optoelectronic properties.

As a building block for organic semiconductors, the electron-withdrawing bromine atoms and the pyridine nitrogen would influence the HOMO and LUMO energy levels of the resulting material, potentially leading to n-type or ambipolar charge transport characteristics. The hydrazinyl group can be used to link the pyridine core to other aromatic systems, extending the conjugation and tuning the electronic properties.

In the realm of luminescent materials, this compound can act as a ligand for the formation of coordination complexes with various transition metals. nih.govrsc.org The pyridine nitrogen and the hydrazinyl group can chelate to a metal center, forming stable complexes. The heavy bromine atoms could enhance spin-orbit coupling, potentially promoting phosphorescence and leading to materials with long-lived excited states, which are desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The emission properties of such complexes can be tuned by the choice of the metal ion and by modifying the substituents on the pyridine ring. nih.gov

| Potential Optoelectronic Applications of this compound Derivatives |

| Material Type |

| Conjugated Polymers |

| Metal Complexes |

| Donor-Acceptor Molecules |

Components for Porous Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a multidentate ligand makes it an attractive building block for the construction of porous coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org The pyridine nitrogen and the hydrazinyl group can coordinate to metal ions or clusters, forming the nodes of the framework, while the dibrominated pyridine ring acts as a rigid linker.

The geometry of the ligand and the coordination preferences of the metal ion will dictate the topology of the resulting framework. The presence of the bromine atoms on the linker can have several effects on the properties of the MOF. They can influence the pore size and shape, and their steric bulk can be used to control the interpenetration of networks. Furthermore, the C-Br bonds can serve as sites for post-synthetic modification, allowing for the introduction of new functional groups into the pores of the MOF after its initial synthesis. This can be used to tailor the adsorption properties of the material for specific applications, such as gas storage and separation, or to introduce catalytic activity.

The use of pyridine-based ligands in the synthesis of MOFs has been shown to result in materials with interesting properties, including photoluminescence and selective gas adsorption. rsc.orgresearchgate.net For instance, the introduction of pyridine derivatives into a magnesium-based MOF has been shown to facilitate photoinduced electron transfer. nih.gov The incorporation of this compound into MOFs could therefore lead to new materials with tailored functionalities for a range of applications.

| Potential Role of this compound in CPs and MOFs |

| Structural Feature |

| Pyridine Nitrogen and Hydrazinyl Group |

| Dibrominated Pyridine Ring |

| Bromine Atoms |

Future Directions and Emerging Research Avenues for 3,5 Dibromo 2 Hydrazinylpyridine Research

Exploration of Unconventional Reactivity Profiles and Novel Transformations

Researchers are delving into the unconventional reactivity of 3,5-Dibromo-2-hydrazinylpyridine to uncover novel chemical transformations. The hydrazinyl group, in particular, is a key focus. For instance, condensation reactions between hydrazine (B178648) hydrate (B1144303) and various aldehydes, such as 3,5-dibromo-salicylaldehyde, are being explored to synthesize new hydrazone Schiff bases. science.gov These reactions, often carried out with a 1:1 molar ratio of reactants, yield compounds with unique structural and electronic properties. science.gov The resulting hydrazones can serve as precursors for a variety of other molecules. For example, the reaction of 1-bromo-2,4-dinitrobenzene (B145926) with 3,4-dimethyl-2-pyrazoline can produce 1-(2,4-dinitrophenyl)-2-pyrazoline, showcasing the cyclization potential of hydrazine derivatives. acs.org

Furthermore, the bromine atoms on the pyridine (B92270) ring offer sites for various coupling reactions. While direct studies on this compound are emerging, related studies on similar dibrominated pyridines provide a roadmap. For example, double Heck cross-coupling reactions of 3,5-dibromopyridine (B18299) with different alkenes have been shown to produce novel di(alkenyl)pyridines. researchgate.net This suggests that this compound could undergo similar transformations, leading to a diverse array of functionalized pyridines. The reactivity of the bromine atoms can also be influenced by the other substituents on the pyridine ring, a phenomenon observed in the regioselective Suzuki cross-coupling reactions of other substituted bromopyridines. researchgate.net

Development of Highly Efficient and Selective Catalytic Systems for Derivatization

A significant area of future research lies in developing highly efficient and selective catalytic systems to modify this compound. The goal is to create new derivatives with tailored properties for various applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly promising. researchgate.netunipv.it These reactions have been successfully used to functionalize other brominated pyridines. For instance, the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with arylboronic acids demonstrates site-selective substitution, a principle that could be applied to the derivatization of this compound. researchgate.net

The development of novel catalysts is crucial for achieving high efficiency and selectivity. Research into new catalyst systems, including those based on palladium complexes with nitrogen-containing ligands, is ongoing. researchgate.net These catalysts have shown to be effective in the Heck cross-coupling reaction of aryl bromides. researchgate.net Furthermore, the use of Lewis acids as catalysts is being explored for various organic transformations, which could also be applied to the derivatization of this compound. acs.org The development of these catalytic systems will enable the synthesis of a wide range of derivatives with precisely controlled structures and functionalities.

Integration into Flow Chemistry and Microreactor Methodologies

The integration of this compound chemistry into flow chemistry and microreactor systems presents a significant opportunity for process optimization and safety enhancement. syrris.comsyrris.jp Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers several advantages over traditional batch processing, including faster reaction times, improved product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. syrris.comeuropa.eu

Microreactors, with their high surface-area-to-volume ratio, facilitate excellent heat and mass transfer, allowing for precise control over reaction conditions. syrris.jp This level of control can lead to higher yields and selectivities. The synthesis of energetic materials, such as the nitration of 2,6-diaminopyrazine-1-oxide to produce LLM-105, has been successfully demonstrated in a microreactor, highlighting the safety benefits of this technology for handling potentially explosive intermediates. researchgate.net The application of flow chemistry has also been shown to be effective for two-phase reactions, such as the dibromocyclopropanation of alkenes, resulting in good to excellent yields in shorter reaction times compared to batch methods. syrris.jp The use of inline analytical techniques, such as mid-infrared spectroscopy, can provide real-time monitoring of the reaction progress, enabling rapid optimization of process parameters. labcluster.com

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Advanced computational methods are poised to play a crucial role in the rational design of this compound derivatives with specific, tailored chemical properties. researchgate.net Density Functional Theory (DFT) calculations, for example, can be employed to predict molecular structures, electronic properties, and reactivity. researchgate.net These theoretical studies can provide valuable insights that guide experimental synthesis efforts, saving time and resources.

Synergy with Supramolecular Chemistry for Directed Assembly and Molecular Devices

The unique structural features of this compound make it an attractive building block for the construction of complex supramolecular assemblies and molecular devices. cmu.edu The pyridine nitrogen and the hydrazinyl group can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined, self-assembled structures through non-covalent interactions. science.gov

The bromine atoms on the pyridine ring can be functionalized through cross-coupling reactions to introduce other coordinating groups, further expanding the possibilities for creating intricate architectures. researchgate.netnih.gov The resulting ligands can then be used to complex with metal ions, leading to the formation of metallosupramolecular structures with interesting photophysical and electrochemical properties. nih.gov Researchers are exploring the use of similar pyridine-based ligands in the construction of macrocycles and other complex topologies. rsc.org The ability to control the self-assembly of these molecules opens up possibilities for creating novel materials for applications in areas such as sensing, catalysis, and molecular electronics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-2-hydrazinylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of brominated pyridines often involves direct bromination using bromine in acidic media. For example, a protocol for a structurally related compound (2-amino-3,5-dibromo-4-methylpyridine) employs bromine in fuming sulfuric acid at 0°C, followed by reflux and neutralization . Key optimization parameters include:

- Temperature control : Maintaining low temperatures during bromine addition minimizes side reactions.

- Reagent stoichiometry : Excess bromine ensures complete di-substitution.

- Purification : Extraction with CH₂Cl₂ and drying over Na₂SO₄ yield high-purity products.

- Yield improvement : Adjusting reaction time and acid concentration can enhance efficiency.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and hydrazinyl group presence.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., F.W. 252.89 for similar dibromo-pyridines) .

- Melting Point (mp) : Compare observed mp (e.g., 204–210°C for 3,5-dibromo-2-hydroxypyridine) with literature values .

- Elemental Analysis : Validate purity by matching calculated and observed C/H/N/Br ratios.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, spectral data) for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Cross-referencing databases : Use NIST Chemistry WebBook for validated data on brominated pyridines .

- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., drying methods, solvent purity) .

- Advanced characterization : Employ X-ray crystallography (see Question 4) or differential scanning calorimetry (DSC) to identify polymorphs.

Q. What crystallographic strategies are effective for determining the structure of this compound?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely applied for brominated heterocycles . Key steps:

- Data collection : Use high-resolution synchrotron data to resolve heavy bromine atoms.

- Refinement : Apply twin refinement if crystals exhibit twinning (common in dihalogenated compounds) .

- Validation : Check for C—H⋯Br or Br⋯Br interactions, which influence packing and stability .

Q. How can structural modifications of this compound be systematically explored to study structure-activity relationships (SAR)?

- Methodological Answer : Modify substituents via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。